2,4-Dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine is a heterocyclic compound that features both triazine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with 6-chloropyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the triazine ring are replaced by the pyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF).
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, reacting with an amine would yield an aminotriazine derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
2,4-Dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceuticals, including anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine varies depending on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors in pathogens or cancer cells, leading to cell death or growth inhibition.
Agrochemicals: The compound can inhibit enzymes essential for plant or pest survival, such as acetolactate synthase or acetylcholinesterase, leading to the death of the target organism.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1,3,5-triazine: Lacks the pyridine ring, making it less versatile in certain applications.
6-Chloropyridine: Lacks the triazine ring, limiting its use in agrochemicals and materials science.
2,4,6-Trichloro-1,3,5-triazine: Contains an additional chlorine atom, which can alter its reactivity and applications.
Uniqueness
2,4-Dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine is unique due to the presence of both triazine and pyridine rings, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various fields, offering versatility that similar compounds may lack.
Properties
IUPAC Name |
2,4-dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N4/c9-5-3-1-2-4(12-5)6-13-7(10)15-8(11)14-6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYDGUOMELKMEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C2=NC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218869 | |
Record name | 2,4-Dichloro-6-(6-chloro-2-pyridinyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446507-39-6 | |
Record name | 2,4-Dichloro-6-(6-chloro-2-pyridinyl)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446507-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-(6-chloro-2-pyridinyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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